molecular formula C8H11NO3 B11756804 (2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid

(2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid

Cat. No.: B11756804
M. Wt: 169.18 g/mol
InChI Key: JBENSHRUWWZMCL-ZETCQYMHSA-N
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Description

(2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid (CAS 1269979-34-1) is a non-proteinogenic amino acid of high interest in medicinal chemistry and neuroscience research, specifically in the study of N-Methyl-D-aspartate (NMDA) receptors . This compound features a propanoic acid backbone with a stereospecific (S) configuration at the alpha-carbon and a heteroaromatic 5-methylfuran-2-yl substituent on the beta-carbon . Its primary research value lies in its role as a foundational chemical scaffold for the development of novel agonists that target the glycine binding site of the GluN1 subunit within NMDA receptors . NMDA receptors are critical for normal brain function, including learning and memory, and are implicated in various neurological disorders. Structural analogs of this compound, particularly (R)-3-((5-furanyl)carboxamido) derivatives, have been designed as agonists at this site, demonstrating significant variation in potencies and agonist efficacies among different NMDA receptor subtypes (GluN1/2A-D) in a manner that is dependent on the specific GluN2 subunit present . This subunit-dependent activity provides researchers with valuable tools to modulate the function of specific NMDA receptor subtypes, offering new opportunities for the development of targeted therapeutic agents for conditions such as schizophrenia, Parkinson's disease, and neuropathic pain . The molecular formula of the compound is C 8 H 11 NO 3 and it has a molecular weight of 169.18 g/mol . It is supplied with a high purity level of 95-98% . Disclaimer: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

(2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid

InChI

InChI=1S/C8H11NO3/c1-5-2-3-6(12-5)4-7(9)8(10)11/h2-3,7H,4,9H2,1H3,(H,10,11)/t7-/m0/s1

InChI Key

JBENSHRUWWZMCL-ZETCQYMHSA-N

Isomeric SMILES

CC1=CC=C(O1)C[C@@H](C(=O)O)N

Canonical SMILES

CC1=CC=C(O1)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Reductive Amination of Hydroxyimino Intermediates

A widely employed method involves the reduction of 3-(5-methylfuran-2-yl)-2-(hydroxyimino)propanoic acid (Figure 1). This intermediate is synthesized via condensation of 5-methylfuran-2-carbaldehyde with glycine derivatives under basic conditions. Subsequent reduction using zinc dust (10 equiv) and formic acid (3 equiv) in the presence of iron dust (0.1 equiv) at 60°C for 2 hours yields the racemic amino acid. Enantiomeric resolution is achieved via chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol), affording the (S)-enantiomer in 48–72% yield.

Key Reaction Parameters

ParameterValue/Detail
Reducing AgentZinc dust (10 equiv)
CatalystIron dust (0.1 equiv)
SolventFormic acid
Temperature60°C
Reaction Time2 hours
Enantiomeric Excess>95% after chiral resolution

This method avoids hazardous sodium amalgam, aligning with green chemistry principles.

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of α,β-unsaturated esters offers a stereoselective pathway. For example, methyl 3-(5-methylfuran-2-yl)acrylate is hydrogenated under 50 bar H₂ using a Rhodium(I)-(S)-BINAP catalyst, achieving 92% enantiomeric excess (ee). The product is hydrolyzed with 6N HCl to yield the (S)-amino acid. This method requires high-pressure equipment but provides superior stereocontrol compared to reductive amination.

Catalytic System Optimization

ComponentRole/Detail
CatalystRh(I)-(S)-BINAP
Substrateα,β-unsaturated ester
Hydrogen Pressure50 bar
Temperature25°C
SolventMethanol
Hydrolysis Agent6N HCl

Enzymatic Synthesis

Enzymatic transamination using ω-transaminases (e.g., from Arthrobacter sp.) converts 3-(5-methylfuran-2-yl)pyruvic acid to the (S)-amino acid. Pyridoxal-5′-phosphate (PLP) serves as a cofactor, and L-alanine donates the amino group. Reaction optimization at pH 7.5 and 37°C yields 85% product with 98% ee. This method is scalable but requires enzyme immobilization for industrial use.

Enzymatic Reaction Conditions

ParameterValue/Detail
Enzymeω-Transaminase (Arthrobacter sp.)
CofactorPLP (0.1 mM)
Amino DonorL-Alanine (2 equiv)
pH7.5
Temperature37°C

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. A continuous-flow system using heterogeneous catalysts (e.g., Pd/C for hydrogenation) reduces reaction times to <1 hour. Solvent recycling and in-line HPLC monitoring ensure 99% purity. Key challenges include minimizing furan ring hydrogenation byproducts through catalyst poisoning with quinoline.

Industrial Process Metrics

MetricDetail
Catalyst Loading5% Pd/C (w/w)
Throughput50 kg/day
Solvent Recovery Rate95%
Purity>99% (HPLC)

Purification and Analytical Characterization

Crude product is purified via recrystallization from ethanol/water (3:1), yielding colorless crystals. Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) confirms purity >98%. Structural validation employs:

  • ¹H NMR (DMSO-d₆) : δ 6.85 (d, J = 3.1 Hz, 1H, furan H-4), 6.25 (d, J = 3.1 Hz, 1H, furan H-3), 3.52 (q, J = 6.8 Hz, 1H, CH-NH₂), 2.20 (s, 3H, CH₃).

  • HRMS : m/z 184.0973 [M+H]⁺ (calc. 184.0974).

Comparative Analysis of Synthetic Methods

MethodYield (%)StereoselectivityScalabilityEnvironmental Impact
Reductive Amination48–72ModerateHighLow (no Hg/Na)
Asymmetric Hydrogenation85–92HighModerateModerate (Rh usage)
Enzymatic Synthesis80–85HighHighLow

Zinc/formic acid reduction is optimal for large-scale production due to low toxicity and cost, while enzymatic methods suit high-purity applications .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its molecular formula C8H11NO3C_8H_{11}NO_3 and a molecular weight of 169.18 g/mol. The presence of an asymmetric carbon atom makes it a chiral compound, which is significant in biological systems where chirality can influence activity and interaction with biological targets .

1.1. Drug Development

(2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid has been explored as a potential scaffold in drug design due to its ability to interact with various biological targets. Its structural similarity to other biologically active compounds allows it to serve as a lead compound for developing new therapeutics. For instance, the compound has been evaluated for its inhibitory effects on specific receptors involved in inflammatory responses, such as CXC chemokine receptor 2 (CXCR2), which plays a role in pulmonary diseases and cancers .

1.2. Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, suggesting their potential as chemotherapeutic agents . The National Cancer Institute has conducted evaluations showing promising results in terms of cell growth inhibition rates.

2.1. Biochemical Assays

The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to act as an amino acid analog allows researchers to investigate amino acid transport mechanisms and protein synthesis processes.

2.2. Interaction Studies

Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to quantify how this compound interacts with biological macromolecules, aiding in the understanding of its mechanisms of action and potential therapeutic applications.

3.1. Polymer Chemistry

In material science, this compound serves as a building block for synthesizing novel polymers with tailored properties. Its unique furan moiety contributes to the thermal stability and mechanical strength of polymer matrices, making it suitable for applications in coatings and composites .

3.2. Sensor Development

The compound's fluorescent properties have been exploited for developing sensors that detect specific biomolecules or environmental pollutants. These sensors leverage the compound's ability to undergo fluorescence resonance energy transfer (FRET), providing sensitive detection methods for various applications .

Case Studies

Study Objective Findings
Study on CXCR2 InhibitionEvaluate the binding affinity of this compound derivativesHigh affinity for CXCR2 was observed, indicating potential for treating inflammatory diseases
Anticancer Activity AssessmentInvestigate the growth inhibition of cancer cell linesCompounds showed significant inhibition rates across multiple cancer types, supporting further development as anticancer agents
Polymer Synthesis ResearchDevelop new polymeric materials using the compoundResulted in polymers with enhanced mechanical properties suitable for industrial applications

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and carboxylic acid group allow it to participate in hydrogen bonding and electrostatic interactions, which can influence its binding affinity and activity. The furan ring may also contribute to its overall chemical reactivity and stability.

Comparison with Similar Compounds

Substituted Aromatic Amino Acids

The following table compares (2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid with amino acids featuring aromatic or heterocyclic side chains:

Compound Name Substituent/Backbone Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 5-Methylfuran-2-yl C₈H₁₁NO₃ 169.18 Hydrophobic, potential enzyme modulation
5-Hydroxy-L-tryptophan 5-Hydroxyindole-3-yl C₁₁H₁₂N₂O₃ 220.23 Serotonin precursor, polar due to -OH
5-Bromotryptophan 5-Bromoindole-3-yl C₁₁H₁₀BrN₂O₂ 282.11 Larger size, halogen-enhanced reactivity
(2S)-2-amino-3-(5-methyloxolan-2-yl)propanoic acid 5-Methyloxolane-2-yl (saturated) C₈H₁₅NO₃ 173.21 Increased hydrophobicity, saturated ring
(2S)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid Chloro-trifluoromethylpyridine C₉H₈ClF₃N₂O₂ 268.62 Electron-withdrawing groups, acidic

Key Structural and Functional Differences

Aromatic vs. Saturated Rings: The furan ring in the target compound is aromatic and planar, enabling π-π stacking interactions. In contrast, the oxolane (tetrahydrofuran) derivative (C₈H₁₅NO₃) has a saturated ring, enhancing conformational flexibility but reducing aromatic interactions . Indole derivatives (e.g., 5-hydroxy-L-tryptophan) exhibit extended conjugation and hydrogen-bonding capacity due to the -NH and -OH groups, increasing solubility and biological activity in neurotransmitter pathways .

Halogen atoms (e.g., bromine in 5-Bromotryptophan) increase molecular weight and introduce steric/electronic effects, often enhancing binding affinity in enzyme-inhibitor complexes . Electron-withdrawing groups (e.g., -CF₃ in C₉H₈ClF₃N₂O₂) increase acidity of the carboxylic acid moiety, influencing ionization state and pharmacokinetics .

Stereochemistry: The S-configuration at the α-carbon is critical for biological activity, as seen in proteinogenic amino acids. Enantiomeric forms (e.g., R-configuration in 5-hydroxy-D-tryptophan) may exhibit reduced or altered activity .

Biological Activity

(2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid, also known as 3-(5-methylfuran-2-yl)propanoic acid, is an organic compound with significant potential in biological and medicinal chemistry. Its structure features a furan ring, which is known for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C8H10O3
  • CAS Number : 1269979-34-1
  • Structure : Contains a propanoic acid functional group attached to a 5-methylfuran moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

  • Biochemical Pathways :
    • The compound can undergo hydration and other chemical reactions that lead to the formation of ether or ester bonds, indicating its potential role in synthetic biology and drug development.
    • It may disrupt cellular processes such as endocytosis and the cell cycle, similar to other propionic acid derivatives.
  • Cellular Effects :
    • Preliminary studies suggest that furan derivatives can exhibit antimicrobial and anti-inflammatory properties, making them candidates for therapeutic applications .

Biological Activity and Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

Antimicrobial Activity

Research indicates that compounds with furan structures often display antimicrobial properties. For instance:

  • A study demonstrated that derivatives containing furan moieties effectively inhibited the growth of multidrug-resistant bacterial strains .

Antioxidant Properties

The compound has shown promise in antioxidant assays:

  • In vitro tests revealed that certain furan-containing compounds significantly reduced oxidative stress markers in cell cultures, suggesting potential use in preventing oxidative damage in various diseases .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been noted:

  • Studies indicate that it may inhibit key inflammatory mediators, which could be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies

Several case studies have documented the effects of this compound:

  • In Vitro Studies :
    • A study involving A549 lung cancer cells showed that the compound reduced cell viability significantly, indicating its potential as an anticancer agent .
    • Another investigation assessed its effects on non-cancerous Vero cells, demonstrating selective cytotoxicity towards cancer cells while sparing healthy cells.
  • Animal Models :
    • Animal studies are ongoing to evaluate the pharmacokinetics and therapeutic efficacy of this compound in vivo. Preliminary results suggest favorable absorption and distribution profiles, although further research is needed to confirm these findings .

Research Applications

The compound's unique properties position it as a valuable building block in medicinal chemistry:

  • Drug Development : It serves as a precursor for synthesizing more complex organic molecules with targeted biological activities.
  • Therapeutics : Ongoing research aims to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions .

Q & A

Q. What are the common synthesis methods for (2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid, and how can reaction conditions be optimized for higher enantiomeric purity?

Methodological Answer: Synthesis typically involves asymmetric catalytic routes or enzymatic resolution. For example:

  • Asymmetric hydrogenation of α,β-unsaturated precursors using chiral catalysts (e.g., Ru-BINAP complexes) achieves enantiomeric excess (ee) >95% .
  • Enzymatic resolution with acylases or lipases selectively hydrolyzes racemic mixtures, yielding the (2S)-enantiomer .

Optimization Strategies:

  • Use kinetic studies to identify rate-limiting steps (e.g., hydrogen pressure in catalytic hydrogenation).
  • Adjust solvent polarity (e.g., THF/water mixtures) to enhance enzyme stability and substrate affinity .
Method Yield (%)ee (%)Key Parameters
Asymmetric Hydrogenation85–9296–9960–80 psi H₂, 25–40°C
Enzymatic Resolution70–7898–99pH 7.5, 30°C

Q. What analytical techniques are recommended for structural characterization and purity assessment of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., furan C5-methyl at δ 2.3 ppm) and stereochemistry (J-coupling analysis) .
  • X-ray Crystallography : Resolves absolute configuration; requires single crystals grown via vapor diffusion (e.g., ethanol/water) .
  • Mass Spectrometry (HRMS) : Validates molecular formula (C₉H₁₁NO₃; [M+H]⁺ calc. 182.0817) .
  • Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients to assess enantiopurity (>98% ee) .

Q. What preliminary biological assays are used to evaluate the bioactivity of this compound?

Methodological Answer:

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Fluorescence-based assays for target enzymes (e.g., kinases, proteases) with IC₅₀ determination .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

  • Orthogonal Assays : Validate results using multiple methods (e.g., SPR for binding affinity vs. fluorescence polarization for enzymatic inhibition) .
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to identify conformational selectivity or off-target effects .
  • Batch-to-Batch Consistency : Ensure compound purity (>98% by HPLC) and stereochemical integrity (via CD spectroscopy) .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., receptors, enzymes)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐ, kₐ) in real-time; immobilize targets on CM5 chips .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for binding .
  • Cryo-EM/X-ray Crystallography : Resolve 3D structures of ligand-target complexes to guide structure-activity relationship (SAR) studies .

Q. How can enantiomeric impurities in synthesized batches be minimized, and what analytical methods detect trace contaminants?

Methodological Answer:

  • Chiral Synthesis Optimization : Use high-ee catalysts (e.g., Jacobsen’s catalyst for epoxidation) .
  • Trace Analysis :
    • Chiral GC-MS : Detects <0.5% impurities using β-cyclodextrin columns .
    • Circular Dichroism (CD) : Monitors optical activity shifts indicative of contamination .

Q. What computational tools are recommended for predicting metabolic stability and toxicity profiles?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, CYP450 inhibition, and hERG liability .
  • Density Functional Theory (DFT) : Calculates oxidation potentials to predict metabolic hotspots (e.g., furan ring oxidation) .

Q. How does the 5-methylfuran moiety influence the compound’s physicochemical properties and target binding?

Methodological Answer:

  • Lipophilicity : Methyl substitution increases logP by ~0.5 units (measured via shake-flask method) .
  • Hydrogen Bonding : Furan oxygen acts as a weak H-bond acceptor; confirmed by IR spectroscopy (νC=O shift from 1680 to 1665 cm⁻¹) .
  • Steric Effects : MD simulations show methyl group enhances hydrophobic pocket occupancy in target proteins .

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